molecular formula C10H13N3O2 B11942863 N-(2-Pyridinyl)-4-morpholinecarboxamide

N-(2-Pyridinyl)-4-morpholinecarboxamide

Cat. No.: B11942863
M. Wt: 207.23 g/mol
InChI Key: FCNWWTYTNMBDNI-UHFFFAOYSA-N
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Description

N-(2-Pyridinyl)-4-morpholinecarboxamide is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked via a carboxamide group to a 2-pyridinyl substituent. The morpholine-carboxamide scaffold is notable for its versatility in medicinal chemistry, often contributing to solubility and bioavailability in drug design . The 2-pyridinyl group may enhance binding affinity to biological targets due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-pyridin-2-ylmorpholine-4-carboxamide

InChI

InChI=1S/C10H13N3O2/c14-10(13-5-7-15-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,14)

InChI Key

FCNWWTYTNMBDNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinyl)-4-morpholinecarboxamide typically involves the reaction of 2-aminopyridine with morpholine and a carboxylating agent. One common method is to react 2-aminopyridine with carbonyl diimidazole (CDI) in the presence of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridinyl)-4-morpholinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe).

Major Products

Scientific Research Applications

N-(2-Pyridinyl)-4-morpholinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Pyridinyl)-4-morpholinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can interact with aromatic residues in the target protein, while the morpholine ring can form hydrogen bonds with polar residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Key Observations :

  • Solubility: The aminoethyl derivative (C₇H₁₅N₃O₂) forms an oxalate salt (154467-16-0), enhancing aqueous solubility for therapeutic applications . In contrast, the phenyl analog (C₁₁H₁₄N₂O₂) exhibits crystallographic stability, as shown by its monoclinic crystal system (β = 104.2°, V = 1044.5 ų) .

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